Isostearic acid

Description

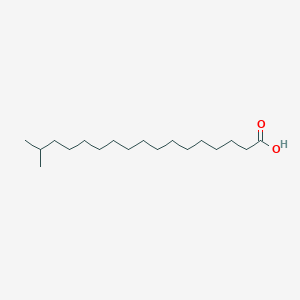

Structure

3D Structure

Propriétés

IUPAC Name |

16-methylheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOFQFKRPWOURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040790 | |

| Record name | 16-Methylheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Solid | |

| Record name | Isooctadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 16-Methylheptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2724-58-5, 30399-84-9 | |

| Record name | Isostearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isooctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 16-Methylheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-methylheptadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-METHYLHEPTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZM5XA0ILL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16-Methylheptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69.5 °C | |

| Record name | 16-Methylheptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isostearic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Isostearic acid, a complex mixture of methyl-branched isomers of stearic acid, is a valuable oleochemical renowned for its unique physical and chemical properties. Its branched structure imparts a lower melting point compared to its linear counterpart, stearic acid, rendering it a liquid at room temperature with excellent oxidative and thermal stability.[1][2][3] These characteristics make this compound and its derivatives highly sought-after ingredients in cosmetics, lubricants, and various industrial applications.[3][4] This technical guide provides a comprehensive overview of the primary synthesis routes and characterization methodologies for this compound isomers, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and professionals in the field.

Synthesis of this compound Isomers

The industrial production of this compound predominantly relies on the catalytic isomerization of unsaturated fatty acids, primarily oleic acid, followed by a hydrogenation step.[5][6] The choice of catalyst is crucial in determining the isomer distribution and overall yield of the process.

Clay-Catalyzed Isomerization and Dimerization

One of the established methods for producing this compound involves the use of activated clay catalysts, such as montmorillonite.[5][6] This process typically yields a complex mixture that includes not only the desired monomeric branched-chain fatty acids but also dimeric and trimeric acids.[6][7] The this compound is then separated from the reaction mixture by distillation.[8]

The reaction involves heating oleic acid in the presence of a clay catalyst and a small amount of water in a high-temperature, high-pressure reactor.[9] The clay surface facilitates both skeletal isomerization to form branched isomers and polymerization to form dimer and trimer acids.[5][10]

Zeolite-Catalyzed Skeletal Isomerization

A more selective method for the synthesis of this compound isomers employs zeolite catalysts, such as H-Ferrierite.[1][4] This approach offers higher conversion and selectivity towards the monomeric branched-chain isomers compared to clay-catalyzed reactions.[1][4] The shape-selective nature of zeolites favors the formation of methyl-branched isomers, primarily with the methyl group located on carbons C8 to C14 of the fatty acid chain.[4]

The process involves heating oleic acid with a zeolite catalyst, often in the presence of a co-catalyst like water, to promote the isomerization reaction.[2][11] Subsequent hydrogenation of the resulting unsaturated branched-chain fatty acids yields the saturated this compound isomers.[1]

Guerbet Reaction

The Guerbet reaction offers an alternative synthetic route to branched-chain fatty acids and alcohols.[12] This reaction involves the dimerization of primary alcohols at high temperatures in the presence of a catalyst to form α-branched primary alcohols.[12] While less commonly cited specifically for this compound production in the provided literature, the fundamental principles of the Guerbet reaction can be applied to produce branched C18 acids.[13]

Key Synthesis Pathways

The following diagram illustrates the primary synthesis routes for this compound, starting from oleic acid.

Characterization of this compound Isomers

A combination of chromatographic and spectroscopic techniques is employed to identify and quantify the complex mixture of isomers present in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of this compound isomers.[7][14] It allows for the separation of individual isomers and their identification based on their mass spectra.[15] For enhanced structural elucidation, particularly for determining the branch position, the fatty acids are often derivatized to their methyl esters (FAMEs) or picolinyl esters prior to analysis.[14] The use of selected ion monitoring (SIM) mode in GC-MS can improve the sensitivity and accuracy of quantification for specific isomers.[7][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of branched-chain fatty acids.[16][17] ¹H NMR can provide information on the protons adjacent to the methyl branch and the terminal methyl groups.[16] ¹³C NMR is particularly useful for identifying the carbon atoms at the branch point.[17] While NMR is a non-destructive technique that requires no derivatization, its lower sensitivity compared to MS can be a limitation for minor isomers.[18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.[8][19] Characteristic absorption bands for the carboxylic acid group (C=O and O-H stretching) and the aliphatic C-H stretching and bending vibrations of the fatty acid chain can be observed.[20] While not suitable for distinguishing between positional isomers, FTIR is a quick and valuable tool for confirming the general chemical structure and for monitoring reaction progress.[19][21]

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the comprehensive characterization of this compound isomers.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. metzger.chemie.uni-oldenburg.de [metzger.chemie.uni-oldenburg.de]

- 5. Page loading... [wap.guidechem.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. researchgate.net [researchgate.net]

- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry of Dimer Acid Production from Fatty Acids and the Structure–Property Relationships of Polyamides Made from These Dimer Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. EP3178907A1 - The use of this compound esters as lubricants - Google Patents [patents.google.com]

- 13. CN101544559B - Method for separating and extracting this compound from monomer acid - Google Patents [patents.google.com]

- 14. Quantitative Determination of this compound Isomers in Skin Creams by GC-MS-SIM | Semantic Scholar [semanticscholar.org]

- 15. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aocs.org [aocs.org]

- 17. aocs.org [aocs.org]

- 18. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. This compound(30399-84-9) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to Isostearic Acid: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearic acid, a branched-chain isomer of stearic acid, is a versatile liquid fatty acid with a unique combination of properties that make it a valuable ingredient in a wide range of applications, particularly in the pharmaceutical, cosmetic, and industrial lubricant sectors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in drug development as a solubility and skin penetration enhancer. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their understanding and utilization of this important oleochemical.

Chemical Structure and Isomerism

This compound is the common name for a mixture of methyl-branched isomers of octadecanoic acid. Unlike the linear structure of its isomer, stearic acid, this compound possesses a methyl group at various positions along the carbon chain. The most common isomer is 16-methylheptadecanoic acid.[1][2] The general chemical formula for this compound is C18H36O2, and its molecular weight is 284.48 g/mol .[3]

The presence and position of the methyl branch significantly influence the physical and chemical properties of the molecule, distinguishing it from stearic acid. Commercial this compound is typically a complex mixture of isomers, with the methyl branch predominantly found between the C10 and C14 positions.[4][5] The branched nature of the carbon chain prevents the molecules from packing as efficiently as linear fatty acids, resulting in a lower melting point and a liquid state at room temperature.[1]

Caption: Comparison of the linear structure of stearic acid with the branched structure of this compound isomers.

Physicochemical Properties

The unique branched structure of this compound imparts a distinct set of physical and chemical properties compared to its linear counterpart, stearic acid. These properties are summarized in the tables below.

Physical Properties

The physical properties of this compound can vary slightly depending on the specific isomeric composition of the commercial product.

| Property | Value | Units | Test Method |

| Appearance | Clear, pale yellow liquid | - | Visual |

| Molecular Weight | 284.48 | g/mol | - |

| Melting Point | < 10 | °C | - |

| Boiling Point | 311 | °C | - |

| Density (at 25°C) | 0.89 | g/cm³ | - |

| Viscosity (at 30°C) | 820 | mPa·s | - |

| Acid Value | 191.0 - 201.0 | mg KOH/g | JIS K-1525 |

| Iodine Value | < 2.0 | g I₂/100g | JIS K-1525 |

| Solubility | Insoluble in water; Soluble in oils and organic solvents | - | - |

Data compiled from multiple sources.[6][7][8]

Chemical Properties

| Property | Description |

| Oxidative Stability | The saturated, branched-chain structure provides excellent resistance to oxidation and rancidity. |

| Thermal Stability | Exhibits high thermal stability, making it suitable for applications involving elevated temperatures. |

| Hydrolytic Stability | Shows good resistance to hydrolysis. |

| Amphiphilic Nature | Possesses both a hydrophobic carbon chain and a hydrophilic carboxylic acid head, enabling it to act as a surfactant and emulsifier.[1] |

Synthesis of this compound

This compound is commercially produced through the catalytic isomerization of oleic acid, an unsaturated fatty acid. This process typically involves the use of acid-activated clays (B1170129) (montmorillonite) or zeolites (e.g., H-Ferrierite) as catalysts at high temperatures and pressures.[3][9] The isomerization process leads to the formation of a mixture of branched-chain unsaturated fatty acids, which are subsequently hydrogenated to yield the saturated this compound.

Caption: Generalized workflow for the synthesis of this compound from oleic acid.

Experimental Protocols

Synthesis of this compound from Oleic Acid (Laboratory Scale)

Objective: To synthesize this compound via isomerization of oleic acid using an H-Ferrierite zeolite catalyst, followed by hydrogenation.

Materials:

-

Oleic acid (technical grade)

-

H-Ferrierite zeolite catalyst

-

Palladium on carbon (Pd/C) catalyst (5%)

-

High-pressure autoclave reactor

-

Hydrogen gas supply

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Isomerization:

-

Charge the autoclave reactor with oleic acid and H-Ferrierite zeolite catalyst (e.g., 5% by weight of oleic acid).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Heat the reactor to the desired temperature (e.g., 250-280°C) while stirring.

-

Maintain the reaction under pressure for a specified duration (e.g., 4-6 hours).

-

After the reaction, cool the reactor to room temperature and release the pressure.

-

Filter the reaction mixture to remove the zeolite catalyst. The filtrate contains the branched-chain unsaturated fatty acids.

-

-

Hydrogenation:

-

Transfer the filtrate to a clean hydrogenation reactor.

-

Add the Pd/C catalyst (e.g., 1-2% by weight of the filtrate).

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 bar).

-

Heat the reactor to the hydrogenation temperature (e.g., 100-150°C) while stirring vigorously.

-

Monitor the reaction progress by measuring the iodine value of the mixture. The reaction is complete when the iodine value is below a specified limit (e.g., < 2).

-

After completion, cool the reactor, release the hydrogen pressure, and filter the mixture to remove the Pd/C catalyst.

-

The resulting product is this compound. Further purification can be achieved by distillation under reduced pressure.

-

Determination of Acid Value (JIS K-1525)

Objective: To determine the amount of free carboxylic acid in a sample of this compound.

Principle: The acid value is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of the chemical substance.

Procedure:

-

Accurately weigh a known amount of the this compound sample into a flask.

-

Dissolve the sample in a suitable neutralized solvent (e.g., a mixture of ethanol (B145695) and diethyl ether).

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of potassium hydroxide until a permanent pink color is observed.

-

Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

-

V = volume of KOH solution used (mL)

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH

-

W = weight of the sample (g)

-

Quantitative Analysis of this compound Isomers by GC-MS

Objective: To separate and quantify the different methyl-branched isomers in a sample of this compound.

Principle: Gas chromatography-mass spectrometry (GC-MS) is used to separate the volatile methyl ester derivatives of the fatty acid isomers based on their boiling points and fragmentation patterns.

Procedure:

-

Derivatization (Esterification): Convert the this compound sample to its fatty acid methyl esters (FAMEs) using a suitable esterification agent (e.g., BF3-methanol or acidic methanol).

-

GC-MS Analysis:

-

Inject the FAMEs solution into a GC equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis).

-

Use a temperature program to separate the different isomers.

-

The eluting compounds are introduced into the mass spectrometer for detection and identification based on their mass spectra.

-

Quantification is typically performed by comparing the peak areas of the individual isomers to that of an internal standard.[4][10]

-

Applications in Drug Development

This compound's unique properties make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.

Skin Penetration Enhancement

This compound is an effective skin penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[11]

Mechanism of Action: The primary mechanism by which this compound enhances skin penetration is through the fluidization of the highly ordered lipid bilayers of the stratum corneum.[12][13] The branched structure of this compound disrupts the tight packing of the intercellular lipids, increasing their fluidity and creating pathways for drug molecules to permeate the skin more readily.

References

- 1. corrosionpedia.com [corrosionpedia.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Determination of this compound Isomers in Skin Creams by GC-MS-SIM | Semantic Scholar [semanticscholar.org]

- 6. khneochem.com [khneochem.com]

- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 8. rawsource.com [rawsource.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Structure/effect studies of fatty acid isomers as skin penetration enhancers and skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Production of Isostearic Acid

For Researchers, Scientists, and Drug Development Professionals

Isostearic acid, a branched-chain saturated fatty acid, offers unique properties that make it a valuable component in a wide range of applications, including pharmaceuticals, cosmetics, and industrial lubricants. Its branched structure confers a lower melting point and viscosity compared to its linear isomer, stearic acid, while maintaining excellent oxidative and thermal stability. This guide provides an in-depth exploration of the natural origins of this compound precursors and the chemical processes involved in its synthesis, complete with detailed experimental protocols and data presented for comparative analysis.

Natural Sources of this compound Precursors

This compound itself is not typically found in significant quantities in natural fats and oils. Instead, it is commercially produced from its C18 fatty acid precursors, primarily oleic acid and, to a lesser extent, stearic acid. These precursors are abundant in a variety of vegetable oils and animal fats. The concentration of these precursors is a key determinant of the potential yield of this compound from a given natural source.

Oleic acid, a monounsaturated omega-9 fatty acid, is the most common fatty acid in nature and the primary feedstock for this compound production.[1] Stearic acid, a saturated fatty acid, can also be a precursor, though the more common route involves the isomerization of oleic acid.[1]

The tables below summarize the approximate content of oleic acid and stearic acid in various common vegetable oils and animal fats. These values can vary based on factors such as the specific plant variety, growing conditions, animal diet, and processing methods.

Table 1: Oleic Acid Content in Selected Vegetable Oils and Animal Fats

| Natural Source | Oleic Acid (C18:1) Content (%) |

| Olive Oil | 55.0 - 83.0 |

| Canola Oil (Rapeseed) | 50.0 - 65.0 |

| Peanut Oil | 35.0 - 70.0 |

| Sunflower Oil (High-Oleic) | 75.0 - 90.0 |

| Soybean Oil | 19.0 - 30.0 |

| Palm Oil | 36.0 - 44.0 |

| Lard | 36.0 - 52.0 |

| Tallow (Beef) | 37.0 - 43.0 |

Table 2: Stearic Acid Content in Selected Vegetable Oils and Animal Fats

| Natural Source | Stearic Acid (C18:0) Content (%) |

| Cocoa Butter | 30.0 - 38.0 |

| Shea Butter | 30.0 - 50.0 |

| Tallow (Beef) | 14.0 - 29.0 |

| Lard | 5.0 - 18.0 |

| Palm Oil | 3.0 - 6.0 |

| Soybean Oil | 2.0 - 5.4 |

| Olive Oil | 0.5 - 5.0 |

| Canola Oil (Rapeseed) | 1.5 - 3.0 |

Production of this compound

The commercial production of this compound primarily involves the catalytic isomerization of oleic acid to create branched-chain isomers, followed by hydrogenation to saturate the double bonds. This process yields a mixture of methyl-branched isomers of stearic acid. Several industrial processes have been developed for this purpose, often as a co-process in the production of dimer acids.

Key Production Methodologies

While specific proprietary details of industrial processes like the Emery process or the Henkel process are not fully disclosed in public literature, the fundamental chemistry involves the use of catalysts, typically clays (B1170129) or zeolites, at high temperatures to induce skeletal rearrangement of the fatty acid chain.

The Emery process , one of the earliest commercial methods, is associated with the clay-catalyzed polymerization of unsaturated fatty acids to produce dimer and trimer acids. This compound is obtained as a valuable co-product from the monomer fraction of this process.

Modern methods often utilize shape-selective catalysts like zeolites (e.g., ferrierite) to favor the formation of monomeric branched-chain fatty acids over dimerization and oligomerization.

A general production pathway can be summarized as follows:

-

Saponification/Hydrolysis: Triglycerides in the starting material (vegetable oil or animal fat) are hydrolyzed to yield free fatty acids and glycerol.

-

Fractional Distillation: The mixed fatty acids are separated by distillation to obtain a fraction rich in oleic acid.

-

Catalytic Isomerization: The oleic acid fraction is heated in the presence of a catalyst (e.g., montmorillonite (B579905) clay or a specific zeolite) to induce skeletal isomerization, creating a mixture of branched-chain unsaturated fatty acids.

-

Hydrogenation: The resulting mixture of iso-oleic acids is then hydrogenated using a catalyst (e.g., nickel or a noble metal) to saturate the double bonds, yielding this compound.

-

Purification: The final product is purified, typically by distillation, to remove any remaining linear fatty acids and other impurities.

Generalized Experimental Protocol for this compound Synthesis

The following protocol is a representative, lab-scale procedure for the synthesis of this compound from oleic acid based on publicly available information.

Materials:

-

High-oleic acid (e.g., >70%)

-

Catalyst: H-Ferrierite zeolite or activated Montmorillonite K10 clay

-

Hydrogenation Catalyst: 5% Palladium on Carbon (Pd/C)

-

Solvent: Hexane (B92381)

-

Nitrogen gas

-

Hydrogen gas

-

Anhydrous sodium sulfate (B86663)

Equipment:

-

High-pressure reactor (autoclave) with stirring and temperature control

-

Hydrogenation apparatus

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

-

Standard laboratory glassware

Procedure:

-

Catalytic Isomerization:

-

Charge the high-pressure reactor with oleic acid and the isomerization catalyst (e.g., 5-10% by weight of oleic acid).

-

Purge the reactor with nitrogen gas to remove air.

-

Heat the reactor to 250-300°C with vigorous stirring.

-

Maintain the reaction for 4-8 hours.

-

Cool the reactor to room temperature and release the pressure.

-

Filter the reaction mixture to remove the catalyst. The filtrate is a mixture of iso-oleic acids, unreacted oleic acid, and some dimer/trimer acids.

-

-

Hydrogenation:

-

Dissolve the crude iso-oleic acid mixture in a suitable solvent like hexane.

-

Transfer the solution to a hydrogenation apparatus.

-

Add the hydrogenation catalyst (e.g., 1-2% Pd/C by weight of the fatty acid).

-

Purge the apparatus with hydrogen gas.

-

Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to 100-150°C with stirring.

-

Monitor the reaction progress by measuring the iodine value or by GC analysis.

-

Once the reaction is complete (iodine value close to zero), cool the reactor and filter to remove the catalyst.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation to separate the monomeric branched-chain fatty acids from any remaining linear stearic acid and higher molecular weight products.

-

Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound isomers. Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs).

Experimental Protocol for GC-MS Analysis of this compound

1. Sample Preparation and Derivatization (Esterification to FAMEs):

-

Materials:

-

This compound sample

-

Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or methanolic HCl (5%)

-

Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Weigh approximately 10-20 mg of the this compound sample into a screw-cap test tube.

-

Add 2 mL of BF3-methanol solution.

-

Cap the tube tightly and heat in a water bath or heating block at 60-100°C for 10-30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex the mixture vigorously for 1 minute.

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A polar capillary column is recommended for the separation of fatty acid isomers. A common choice is a biscyanopropyl polysiloxane phase column (e.g., HP-88, DB-23) or a polyethylene (B3416737) glycol phase column (e.g., DB-WAX). A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min.

-

Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

-

(Note: The temperature program should be optimized based on the specific column and the complexity of the sample).

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

3. Data Analysis:

-

Identification of the this compound methyl ester isomers is based on their mass spectra and retention times compared to known standards or by interpretation of their fragmentation patterns. The mass spectra of methyl-branched fatty acid esters show characteristic fragmentation that can help in determining the position of the methyl branch.

Visualizations of Production and Analysis Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: Production workflow for this compound.

Caption: Experimental workflow for GC-MS analysis.

References

"isostearic acid CAS number and IUPAC name"

An In-Depth Technical Guide to Isostearic Acid for Researchers and Drug Development Professionals

Chemical Identity and Nomenclature

This compound is a branched-chain saturated fatty acid with 18 carbon atoms. Unlike its linear isomer, stearic acid, this compound is a clear, oily liquid at room temperature.[1] It is important to note that commercial this compound is not a single chemical entity but rather a mixture of branched-chain isomers, predominantly methyl-branched isomers of octadecanoic acid.[2] The specific position of the methyl group along the carbon chain can vary depending on the manufacturing process.[3]

The most frequently cited specific isomer in chemical databases is 16-methylheptadecanoic acid.[4][5] Due to the isomeric mixture, multiple CAS numbers are often associated with this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | Isooctadecanoic acid[6]; 16-methylheptadecanoic acid (for a specific isomer)[4][7] |

| CAS Numbers | 2724-58-5, 30399-84-9[6][8] |

| Chemical Formula | C₁₈H₃₆O₂[6][9] |

| Molecular Weight | 284.48 g/mol [5][9] |

| EC Number | 250-178-0[4] |

Physicochemical Properties

The branched structure of this compound prevents the molecules from packing tightly, resulting in a significantly lower melting point compared to stearic acid and giving it liquid properties at room temperature.[1][9] This structure also imparts excellent oxidative, thermal, and odor stability.[4][8]

Table 2: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [6][9] |

| Odor | Mild, faint | [6][9] |

| Melting Point | -10°C to -6°C (mixture); 69.5°C (16-methylheptadecanoic acid isomer) | [4][9] |

| Boiling Point | Approximately 250°C to 400°C | [4][9] |

| Viscosity | Approx. 45 cP at 25°C | [10] |

| Density | 0.89 g/mL at 25°C | |

| Solubility | Soluble in oils, DMSO (≥10 mg/ml), and ethanol (B145695) (≥10 mg/ml) | [1] |

| Stability | Stable under normal conditions; resistant to oxidation | [9][10] |

| Acid Value | 175-195 mgKOH/g | [8] |

Synthesis and Manufacturing

This compound is primarily produced from natural sources like vegetable oils (e.g., oleic acid from soybean oil) or animal fats through catalytic processes.[1][6] The key step is the isomerization of the linear fatty acid chain to create a branched structure.

Common Synthesis Methods

-

Clay-Catalyzed Isomerization : This industrial method involves heating oleic acid with a natural mineral catalyst, such as activated clay, at high temperatures (180-260°C) and pressures.[3][4] This process typically yields a complex mixture of monomeric branched-chain acids (this compound) and C36 dimeric fatty acids.[3][11]

-

Zeolite-Catalyzed Isomerization : A more refined method uses zeolite catalysts (e.g., H-Ferrierite) to isomerize oleic acid.[3][11] This process offers better control over the reaction, preferentially yielding a mixture of isostearic acids with the methyl branch located between the 8th and 14th carbon positions.[11] Subsequent hydrogenation is required to saturate any remaining double bonds.[3]

General Manufacturing Workflow

The following diagram outlines a typical production process for this compound starting from vegetable oil.

Caption: General workflow for the industrial production of this compound.

Applications in Drug Development and Research

While widely used in cosmetics, this compound possesses unique properties that make it a valuable compound for pharmaceutical and research applications.

-

Pharmaceutical Excipient : It functions as an excipient to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), thereby improving bioavailability.[12] Its properties are also utilized in controlled-release formulations and transdermal patches to modulate drug delivery.[12][13]

-

Inflammatory Response Induction : Recent research has identified this compound as a key active component in imiquimod (B1671794) cream formulations used to induce psoriasis-like skin inflammation in mouse models.[14] This finding is critical for researchers using this model, as it suggests that this compound itself drives a significant portion of the inflammatory response.[14]

Experimental Protocols

In Vivo Psoriaform Disease Model Induction

This protocol is based on studies identifying this compound's pro-inflammatory effects in the widely used imiquimod-induced psoriasis mouse model.[14]

-

Animal Model : BALB/cJRj mice are typically used.

-

Test Substance : A cream formulation containing 25% (w/V) this compound. A vehicle control cream (without this compound or imiquimod) and a positive control (e.g., 5% imiquimod cream, which contains this compound) should be used.

-

Application : Apply 50 mg of the cream to a 2 cm² area of shaved dorsal skin daily.

-

Duration : Continue application for 2 to 5 days. Signs of inflammation (erythema, scaling, skin thickness) are monitored daily.

-

Endpoint Analysis : After the treatment period, skin and systemic samples are collected. Analysis can include histology of skin sections, measurement of pro-inflammatory cytokines (e.g., IL-1β, IL-23, IL-17) in tissue homogenates via ELISA or qPCR, and assessment of systemic effects like splenomegaly or liver enlargement.[14]

Signaling Pathways

Studies have shown that topical application of this compound can trigger a specific inflammatory cascade in the skin, making it relevant for dermatological and immunological research.[14]

This compound-Induced Inflammatory Pathway

The mechanism involves the activation of the inflammasome, a multiprotein complex that initiates an inflammatory response, and subsequent upregulation of the IL-23/IL-17 axis, a key pathway in psoriasis pathogenesis.[14]

Caption: Inflammatory signaling cascade initiated by this compound in skin.

Toxicology and Safety Profile

This compound is generally considered to have a low toxicity profile and is safe for use in topical applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as a cosmetic ingredient in its current practices of use.[2]

Table 3: Summary of Toxicological Data

| Endpoint | Result | Species | Source(s) |

| Acute Oral LD₅₀ | > 2000 mg/kg; > 32 ml/kg | Rat | [10][15] |

| Skin Irritation | Non-irritant (undiluted) | Human, Rabbit | [2][15] |

| Skin Sensitization | Not a sensitizer | Human | [2][15] |

| Phototoxicity | No indication of phototoxicity | Human | [2][15] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA | N/A | [16][17] |

| Comedogenicity | Some evidence, but human predictability is low | N/A | [2] |

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. scbt.com [scbt.com]

- 6. specialchem.com [specialchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound Manufacturers | Product parameter introduction [bluesun-chem.com]

- 9. rawsource.com [rawsource.com]

- 10. smsrail.com [smsrail.com]

- 11. metzger.chemie.uni-oldenburg.de [metzger.chemie.uni-oldenburg.de]

- 12. This compound and Its Role in Sustainable Beauty Brands: Implications for Pharma Manufacturing - Reachem [reachemchemicals.com]

- 13. Exploring the Industrial Applications of this compound - Reachem [reachemchemicals.com]

- 14. This compound is an active component of imiquimod formulations used to induce psoriaform disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Physical Properties of Isostearic Acid: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearic acid, a branched-chain saturated fatty acid, is a C18 isomer of stearic acid. Its unique branched structure imparts distinct physical and chemical properties compared to its linear counterpart, making it a valuable ingredient in a wide range of applications, including cosmetics, lubricants, and pharmaceutical formulations.[1][2] This guide provides an in-depth overview of the melting and boiling points of this compound, complete with a compilation of reported values and detailed experimental protocols for their determination.

This compound is typically a clear, pale yellow liquid at room temperature with a mild odor.[2][3] Unlike the solid, waxy nature of stearic acid, the methyl branching in this compound's carbon chain hinders efficient molecular packing, resulting in a significantly lower melting point.[2] This property, along with its excellent oxidative stability, contributes to its utility as an emollient, emulsifier, and texturizing agent.[3][4]

Physical Properties of this compound

The melting and boiling points of this compound can vary depending on the specific isomeric composition and purity of the sample. The following table summarizes the range of values reported in various sources.

| Physical Property | Reported Value |

| Melting Point | -10°C to -6°C[3] |

| 5°C | |

| < 10°C | |

| 52-55°C[5] | |

| 67.8-68.5°C[6][7] | |

| 69.3°C[8][9] | |

| ~68°C[10] | |

| Boiling Point | Approximately 250°C[3] |

| > 200°C (at 101.3 kPa) | |

| 311°C[8] | |

| 359.4°C (at 760 mmHg)[9] | |

| 369.53°C (estimate)[6] | |

| 400°C | |

| 400.8°C (at 760 mmHg)[7] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for quality control and formulation development. The following are standard methodologies employed for fatty acids like this compound.

Determination of Melting Point

The melting point of fatty acids, which often melt over a range, can be determined by several methods.

1. Capillary Tube Method (AOCS Official Method Cc 1-25)

This method determines the temperature at which the fat becomes completely clear and liquid.

-

Apparatus: Melting point capillary tubes, thermometer, 600 mL beaker, heat source.

-

Procedure:

-

Melt the this compound sample and filter to remove any impurities and moisture.

-

Dip at least three clean capillary tubes into the liquid sample, allowing the acid to rise to a height of about 10 mm.

-

Fuse the end of the tube containing the sample in a small flame, being careful not to burn the sample.

-

Place the tubes in a beaker and cool in a refrigerator at 4–10 °C for 16 hours.

-

Attach the capillary tubes to a thermometer with a rubber band, ensuring the bottom of the tubes are level with the thermometer bulb.

-

Suspend the thermometer in a 600 mL beaker filled with water.

-

Heat the water bath slowly, at a rate of approximately 0.5°C per minute, with constant stirring.

-

Record the temperature at which the sample in each capillary tube becomes completely clear and liquid.

-

The average of the temperatures is reported as the melting point.

-

2. Differential Scanning Calorimetry (DSC) (Based on AOCS Official Method Cj 1-94)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Apparatus: Differential Scanning Calorimeter, aluminum or stainless steel capsules.

-

Procedure:

-

Calibrate the DSC instrument using indium and n-decane standards.

-

Weigh approximately 5-10 mg of the this compound sample into a capsule and seal it. An empty sealed capsule is used as a reference.

-

Place the sample and reference capsules in the DSC cell at room temperature.

-

Heat the sample rapidly to 80°C and hold for 10 minutes to erase any prior thermal history.

-

Cool the sample to -60°C at a rate of 10°C/min and hold for 30 minutes to ensure complete crystallization.

-

Heat the sample to 80°C at a controlled rate (e.g., 5°C/min).

-

The DSC thermogram will show a peak corresponding to the melting of the sample. The onset temperature, peak temperature, and completion of melt temperature can be determined from this peak.

-

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. Standard - Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 °C to 615 °C by Gas Chromatography ASTM D7398-21 - Svenska institutet för standarder, SIS [sis.se]

- 5. AOCS-Cc-3-25-2009 Melting Point PDF | PDF | Melting Point | Thermometer [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Fatty Acids Melting Point | PDF | Differential Scanning Calorimetry | Ester [scribd.com]

- 8. studylib.net [studylib.net]

- 9. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

A Deep Dive into the Molecular Divergence of Isostearic and Stearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular, physicochemical, and biological distinctions between isostearic acid and stearic acid. The subtle difference in their molecular architecture—a branched versus a linear alkyl chain—gives rise to a cascade of unique properties that have significant implications in various scientific and industrial applications, including pharmaceuticals, cosmetics, and material science. This document outlines their structural nuances, comparative physicochemical properties, analytical differentiation methodologies, and their distinct roles in biological systems.

Molecular Structure: The Foundation of Functional Divergence

This compound and stearic acid are both saturated fatty acids with the same chemical formula, C18H36O2, making them isomers. However, their atomic arrangement, and consequently their three-dimensional structure, is fundamentally different.[1]

Stearic Acid (n-octadecanoic acid) possesses a linear, 18-carbon chain.[2] This straight-chain structure allows for efficient packing of molecules, leading to strong van der Waals forces between adjacent chains. This efficient packing is the primary reason for its solid state at room temperature.[2]

This compound , in contrast, is a branched-chain fatty acid. It is typically a mixture of methyl-branched isomers of octadecanoic acid, with the methyl group commonly located near the center of the alkyl chain. A common isomer is 16-methylheptadecanoic acid.[1] This branching disrupts the orderly packing of the molecules, creating steric hindrance and weakening the intermolecular forces.[1] This structural disruption is the key to its liquid nature at room temperature.

Physicochemical Properties: A Tale of Two Isomers

The structural differences between this compound and stearic acid directly translate into a distinct set of physicochemical properties. These properties are summarized in the table below for easy comparison.

| Property | This compound | Stearic Acid | References |

| Molecular Formula | C18H36O2 | C18H36O2 | [1] |

| Molecular Weight | 284.48 g/mol | 284.48 g/mol | [1] |

| Appearance | Clear, yellow liquid | White, waxy solid | [1][3] |

| Melting Point | ~ -10°C to 8°C | 69.6 °C | [1][2] |

| Boiling Point | ~311 - 400.8 °C | 383 °C | [1][] |

| Density | ~0.874 - 0.887 g/cm³ | ~0.94 g/cm³ (solid) | [1][] |

| Solubility in Water | Insoluble | Very slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in oils and organic solvents | Soluble in ethanol, ether, chloroform | [1] |

| Oxidative Stability | High | Moderate | [2] |

Synthesis and Natural Occurrence

The origins of these two fatty acids are also distinct, reflecting their structural differences.

Stearic Acid is one of the most common saturated fatty acids found in nature.[2] It is abundant in animal fats (tallow) and vegetable oils such as cocoa butter and shea butter.[2]

This compound is primarily produced synthetically through the isomerization of oleic acid, an unsaturated fatty acid.[2] This process typically involves heating oleic acid in the presence of a clay catalyst, which induces skeletal rearrangement and the formation of branched structures.[5]

Experimental Protocols for Differentiation

The distinct molecular structures of isostearic and stearic acid necessitate specific analytical techniques for their identification and quantification, particularly when they are present in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying fatty acid isomers. The branched structure of this compound results in a different retention time on a GC column compared to the linear stearic acid.

Methodology:

-

Derivatization: Fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis. This is achieved by transesterification using a reagent such as boron trifluoride in methanol.[6]

-

Gas Chromatography: The FAME mixture is injected into a GC equipped with a polar capillary column (e.g., cyanopropylphenyl siloxane).[7] The oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their boiling points and interaction with the stationary phase. Branched-chain FAMEs like isostearate isomers will typically have shorter retention times than their straight-chain counterparts.[8]

-

Mass Spectrometry: As the separated FAMEs elute from the GC column, they enter a mass spectrometer. Electron ionization (EI) is commonly used to fragment the molecules. The resulting mass spectra provide a fragmentation pattern that can be used to confirm the identity of the fatty acids.[9] While the mass spectra of isomers can be similar, subtle differences in fragment ion abundances, combined with retention time data, allow for their differentiation.[9]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. rawsource.com [rawsource.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. jfda-online.com [jfda-online.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Branched Structure of Isostearic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearic acid, a C18 saturated fatty acid, is distinguished from its linear isomer, stearic acid, by a branched methyl group in its alkyl chain. This seemingly minor structural alteration imparts significant and advantageous physicochemical properties, including fluidity at room temperature, enhanced thermal and oxidative stability, and unique solubility characteristics.[1][2] Commercial this compound is not a single compound but rather a complex mixture of methyl-branched isomers, primarily with the methyl group located on carbons C10 through C14, as well as 16-methylheptadecanoic acid.[3] These properties make it a highly versatile ingredient in cosmetics, industrial lubricants, and increasingly, in pharmaceutical formulations as a specialized excipient.[4][5] Recent research has also illuminated its bioactivity, demonstrating an ability to induce an inflammasome response, a critical consideration for drug development and toxicology.[6] This guide provides a comprehensive technical overview of the structure, synthesis, and analysis of this compound, with a focus on its implications for scientific research and pharmaceutical applications.

The Structural Isomerism of C18 Fatty Acids

The fundamental difference between stearic acid and this compound lies in their molecular architecture. Stearic acid possesses a linear, 18-carbon chain, which allows for efficient packing into a crystalline lattice, resulting in its solid, waxy nature at room temperature.[2] In contrast, this compound's methyl branching disrupts this ordered packing, leading to a significantly lower melting point and rendering it a liquid.[1]

Physicochemical Properties: A Comparative Analysis

The structural branching of this compound directly influences its bulk physical and chemical properties. It combines the saturation and stability of stearic acid with the fluidity of unsaturated fatty acids like oleic acid.[4] This unique combination is highly desirable in formulations requiring stable, non-greasy emollients or lubricants. A summary of key quantitative data is presented below.

| Property | This compound | Stearic Acid | Significance of Difference |

| Physical State (25°C) | Clear, Oily Liquid[4] | Waxy Solid[1] | Branching prevents crystallization, enabling use in liquid formulations. |

| Melting Point (°C) | < 10 °C (Cloud Point)[7] | 69.3 °C[8] | Low melting point ensures fluidity and spreadability at low temperatures. |

| Boiling Point (°C) | ~311 - 361 °C[8][9] | 383 °C | High boiling point indicates good thermal stability for both acids. |

| Density (g/mL @ 25°C) | ~0.87 - 0.89[3][10] | ~0.94 (solid) | Lower density is consistent with less efficient molecular packing. |

| Acid Value (mg KOH/g) | 190 - 210[7][11] | 196 - 210[12][13] | Similar acid values indicate comparable free carboxylic acid content. |

| Saponification Value (mg KOH/g) | 190 - 205[3] | 196 - 211[12][13] | Similar saponification values reflect the same carbon chain length (C18). |

| Iodine Value (g I₂/100g) | < 15 (typically < 2.0)[7] | < 2.0[13] | Low iodine value confirms saturation and high oxidative stability for both. |

| Solubility | Soluble in oils & organic solvents; insoluble in water.[1] | Soluble in alcohols & oils; insoluble in water.[1][5] | This compound derivatives show improved solubility across a wider range of solvents.[2] |

Synthesis and Production

Commercial this compound is primarily produced as a co-product during the synthesis of dimer acids from unsaturated fatty acids, most commonly oleic acid.[4] The process involves catalytic isomerization followed by hydrogenation.

Experimental Protocol: Synthesis via Isomerization and Hydrogenation

This protocol is a generalized representation based on established industrial methods.[8]

-

Isomerization:

-

Charge a high-pressure autoclave with oleic acid, a zeolite catalyst (e.g., H-mordenite or H-Ferrierite), and a small amount of water.[8][11]

-

Purge the autoclave with an inert gas (e.g., nitrogen).

-

Heat the reactor to 250-300°C while stirring, allowing pressure to build (e.g., 15-20 kgf/cm²). Maintain these conditions for 4-6 hours to facilitate skeletal isomerization.[8]

-

Cool the reactor and filter the hot reaction mixture to remove the catalyst.

-

Distill the filtrate under reduced pressure to separate the monomer acid fraction (branched unsaturated fatty acids) from dimer and trimer acids.

-

-

Hydrogenation:

-

Transfer the collected monomer acid fraction to a hydrogenation reactor.

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas (e.g., 20 kgf/cm²) and heat to 180-200°C for 2-3 hours, or until the reaction is complete (monitored by iodine value).[8]

-

Cool the mixture and filter to remove the catalyst.

-

The resulting product is this compound. Further purification via solvent crystallization can be performed to remove residual linear fatty acids.

-

Analytical Methodologies

Due to its isomeric complexity, the characterization of this compound requires advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is essential for separating and identifying the various branched-chain isomers.

Experimental Protocol: Isomer Analysis by GC-MS

This protocol is adapted from methodologies for analyzing fatty acid isomers in complex matrices.[3][6]

-

Sample Preparation (Derivatization to FAMEs):

-

To an extracted lipid sample containing this compound, add a solution of acetyl chloride in methanol (B129727) (e.g., 5% v/v).

-

Heat the mixture at 80-100°C for 1-2 hours to convert the carboxylic acids to their more volatile Fatty Acid Methyl Esters (FAMEs).

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution) and extract the FAMEs into an organic solvent like hexane (B92381) or isooctane.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under a stream of nitrogen.

-

For structural elucidation of branch points, derivatization to picolinyl esters can be performed as an alternative.[3]

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Column: A polar capillary column (e.g., cyanopropyl phase) is recommended for separating positional isomers. A common alternative is a low-polarity dimethylpolysiloxane column (e.g., Zebron ZB-1).[6]

-

Injector: Splitless mode at 250°C.

-

Oven Program: A temperature gradient is crucial. Example: Start at 150°C, ramp to 270°C at 10°C/min, then ramp to 310°C at 40°C/min and hold for 1 min.[6]

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: For quantification of specific isomers, Selected Ion Monitoring (SIM) is highly effective. For example, the m/z 87 ion is a characteristic fragment for FAMEs and can be used for quantification.[3] For general identification, a full scan mode (e.g., m/z 50-550) is used.

-

-

Identification: Isomers are identified by their retention times and comparison of their mass spectra with known standards and library data. Methyl branching patterns can be deduced from characteristic fragmentation.

-

Biological Activity: Inflammasome Activation

Recent findings are of high relevance to drug development professionals. This compound, when used in topical formulations, has been shown to be a bioactive component that can induce a psoriaform disease state in mouse models.[6] This effect is mediated through the activation of an inflammasome response and the subsequent upregulation of the IL-23/IL-17 inflammatory axis.

This pro-inflammatory potential highlights the importance of considering this compound not merely as an inert excipient but as a molecule with potential biological effects. For drug development, this means that formulations containing high concentrations of this compound, particularly for topical or parenteral routes, must be carefully evaluated for their potential to modulate immune responses.

Conclusion

The branched structure of this compound is the defining feature that drives its unique and commercially valuable properties. Its departure from the linear architecture of stearic acid results in a stable, saturated liquid fatty acid that serves as a high-performance ingredient in numerous applications. For researchers and drug developers, a thorough understanding of its isomeric complexity, analytical characterization, and recently discovered bioactivity is crucial for leveraging its benefits while mitigating potential risks in formulation and development.

References

- 1. rawsource.com [rawsource.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. This compound Manufacturers | Product parameter introduction [bluesun-chem.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. klkoleo.com [klkoleo.com]

- 7. specialchem.com [specialchem.com]

- 8. khneochem.com [khneochem.com]

- 9. This compound | 2724-58-5 [chemicalbook.com]

- 10. rawsource.com [rawsource.com]

- 11. manavchem.com [manavchem.com]

- 12. STEARIC ACID 92% [wilmar-international.com]

- 13. foreverest.net [foreverest.net]

A Technical Guide to the Synthesis of Isostearic Acid from Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: Isostearic acid, a branched-chain C18 saturated fatty acid, is a high-value oleochemical prized for its unique physicochemical properties, including a low melting point, excellent thermal and oxidative stability, and superior lubricity compared to its linear counterpart, stearic acid.[1][2][3] These characteristics make it a critical ingredient in cosmetics, lubricants, and various industrial applications.[4][5][6] Traditionally produced as a byproduct of oleic acid dimerization using clay catalysts, modern synthesis routes now favor zeolite-based catalysis for significantly higher yields and selectivity.[7][8] This technical guide provides an in-depth overview of the core production pathway from oleic acid, focusing on the mechanisms, experimental protocols, and process parameters of both clay and zeolite-catalyzed isomerization, followed by hydrogenation and purification.

Core Production Pathway: From Oleic Acid to this compound

The conversion of oleic acid, a linear monounsaturated fatty acid, into this compound is primarily a two-step process:

-

Skeletal Isomerization: The straight carbon chain of oleic acid is catalytically rearranged to form branched-chain isomers. This reaction creates a mixture of unsaturated branched C18 fatty acids, collectively known as iso-oleic acid.[2][9]

-

Hydrogenation: The double bonds in the iso-oleic acid mixture are saturated via catalytic hydrogenation to yield the final product, this compound—a mixture of various methyl-heptadecanoic acid isomers.[2][4]

The efficiency and selectivity of the initial isomerization step are paramount and largely depend on the choice of catalyst.

Caption: High-level workflow for this compound production.

Catalytic Systems for Skeletal Isomerization

Zeolite-Catalyzed Isomerization

Zeolites, particularly microporous solid acid catalysts like H-Ferrierite, represent the most effective and selective method for producing branched-chain fatty acids from linear unsaturated fatty acids.[2][7] The key advantages of zeolites are their shape-selective properties, which hinder the formation of undesirable oligomeric byproducts, and their reusability.[10]

Mechanism: The isomerization process within the zeolite pores is initiated by the protonation of the carbon-carbon double bond in the oleic acid molecule by a Brønsted acid site on the catalyst surface.[11] This forms a secondary carbocation intermediate, which can then undergo skeletal rearrangement to form a more stable tertiary carbocation. Subsequent deprotonation releases the branched, unsaturated fatty acid (iso-oleic acid) from the catalyst site.[11] The confined space within the zeolite channels is crucial for favoring this intramolecular rearrangement over intermolecular reactions like dimerization.[2][10]

Caption: Simplified mechanism of oleic acid isomerization in a zeolite catalyst.

Clay-Catalyzed Isomerization

The traditional industrial method uses acid-activated clays, such as montmorillonite, as the catalyst.[8][11][12] In this process, the primary intended reaction is the dimerization or polymerization of unsaturated fatty acids to produce dimer and trimer acids.[13] this compound is generated as a monomeric byproduct.[8][11] While robust, this method suffers from a lack of selectivity, resulting in a complex mixture of products and a relatively low yield of the desired this compound.[5][14] The reaction mechanism also involves carbocation intermediates, but the less-defined pore structure of clay compared to zeolites leads to a higher prevalence of intermolecular polymerization reactions.[11][13]

Quantitative Process Parameters

The selection of catalyst and reaction conditions significantly impacts the conversion of oleic acid and the selectivity towards the desired branched-chain isomers. Zeolite-based systems consistently demonstrate superior performance.

| Parameter | Zeolite Catalyst (H-Ferrierite) | Clay Catalyst (Montmorillonite) |

| Oleic Acid Conversion | Up to 98%[2] | ~66%[14] |

| Selectivity to Monomers | High (dimers/oligomers are minimized)[10] | Lower (significant dimer formation) |

| Yield of Branched Isomers | Up to 85%[2][5] | ~50%[14] |

| Typical Temperature | 230 - 285 °C[15] | 240 - 280 °C[13][14] |

| Typical Pressure | ~1.38 MPa[2] | Not specified, often under N₂ atmosphere[14] |

| Catalyst Loading | 0.5 - 20% by weight (typically ~5%)[15][16] | ~5% by weight[14] |

| Reaction Time | 1 - 16 hours (typically 4-6 hours)[15][16] | 1 - 34 hours[14] |

| Catalyst Reusability | Reusable for at least 3 cycles, up to 20 with regeneration[2] | Generally not reused[17] |

Experimental Protocols

Catalyst Preparation: Protonated H-Ferrierite

-

Ion Exchange: Commercial K+-Ferrierite zeolite is converted to its protonated (H+) form.

-

Procedure: The K+-Ferrierite zeolite is suspended in a 1N HCl solution.[2] The mixture is stirred at room temperature for a specified period (e.g., 24 hours) to allow for ion exchange.

-

Washing & Drying: The resulting H+-Ferrierite is filtered, washed thoroughly with deionized water until the filtrate is neutral, and then dried in an oven (e.g., at 110 °C overnight).

Skeletal Isomerization of Oleic Acid

-

Reactor Setup: A high-pressure batch reactor (autoclave) equipped with mechanical stirring and temperature control is used.[14]

-

Charging the Reactor: The reactor is charged with high-purity oleic acid, the prepared H-Ferrierite catalyst (e.g., 5 wt%), and distilled water (which can act as a co-catalyst).[2][16] Some protocols may also include a Lewis base like triphenylphosphine (B44618) (TPP) to enhance selectivity.[2]

-

Reaction Conditions: The reactor is sealed, purged with an inert gas like nitrogen, and then heated to the target temperature (e.g., 260 °C) and pressure (e.g., 1.38 MPa).[2] The reaction mixture is stirred continuously for the desired duration (e.g., 4 hours).[16]

-

Product Recovery: After the reaction, the autoclave is cooled to a safe temperature (e.g., 90 °C). The solid catalyst is separated from the liquid product mixture by filtration or centrifugation.[14]

Hydrogenation of Iso-Oleic Acid

-

Procedure: The filtered iso-oleic acid product from the isomerization step is transferred to a suitable hydrogenation reactor.

-

Catalyst Addition: A hydrogenation catalyst (e.g., palladium on carbon, Raney nickel) is added.

-

Reaction: The reactor is pressurized with hydrogen gas (H₂) and heated. The reaction is monitored until the iodine value of the mixture drops to a low level (e.g., < 5), indicating the saturation of double bonds.[18]

-

Catalyst Removal: The hydrogenation catalyst is removed by filtration to yield crude this compound.

Purification of this compound

The crude product is a mixture of branched-chain (isostearic) and remaining linear-chain (stearic) saturated fatty acids. Several methods can be used for separation.[11]

-

Low-Temperature Crystallization (Solvent Fractionation):

-

Principle: This method exploits the difference in melting points and solubilities between linear and branched-chain fatty acids at low temperatures.[11]

-

Protocol: The crude fatty acid mixture is dissolved in a suitable organic solvent (e.g., acetone). The solution is then cooled to a specific temperature (e.g., -15 °C to 25 °C), causing the higher-melting point linear stearic acid to crystallize and precipitate.[19][20] The liquid filtrate, enriched in this compound, is separated. The solvent is then removed by distillation.[20]

-

-

Urea (B33335) Adduction (Clathration):

-

Principle: Urea molecules form crystalline inclusion complexes (clathrates) with linear molecules like stearic acid, while the bulky, branched structure of this compound prevents it from entering the urea channels.[11]

-

Protocol: The crude mixture is dissolved in a hot solution of urea in a solvent like methanol (B129727) or isopropanol.[19][21] Upon cooling, a solid precipitate of the urea-stearic acid complex forms. This solid is filtered off. The this compound remains in the liquid filtrate. The solvent is evaporated, and the residue is washed with hot water to remove any remaining urea, yielding purified this compound ester (if esterified prior) or acid.[19][21]

-

Caption: Purification of this compound using the urea adduction method.

Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying the various isomers in the final product.[22][23]

-

Sample Preparation: Fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

-

Analysis: GC separates the different isomers based on their boiling points and polarity, while MS provides structural information based on fragmentation patterns, confirming the presence and position of methyl branches.[23]

-

-

Other Techniques: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can also be used for separation and analysis.[11] Acid value, saponification value, and iodine value are standard titrations used to monitor reaction completion.[18]

Conclusion

The production of this compound from oleic acid is a well-established process in the oleochemical industry. While traditional clay-catalyzed methods are still in use, they are inefficient for targeted this compound synthesis. The adoption of shape-selective zeolite catalysts, particularly H-Ferrierite, has enabled a more direct and high-yield pathway by favoring skeletal isomerization over oligomerization. This technological shift allows for the efficient production of high-purity this compound, decoupling its supply from dimer acid demand and opening new opportunities for its application in advanced materials, high-performance lubricants, and next-generation cosmetic formulations.[8] Further research into novel hierarchical zeolites and process optimization continues to enhance the efficiency and sustainability of this important chemical transformation.[10]

References

- 1. rawsource.com [rawsource.com]

- 2. researchgate.net [researchgate.net]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. Exploring the Industrial Applications of this compound - Reachem [reachemchemicals.com]

- 5. metzger.chemie.uni-oldenburg.de [metzger.chemie.uni-oldenburg.de]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. researchgate.net [researchgate.net]

- 10. lirias.kuleuven.be [lirias.kuleuven.be]

- 11. Page loading... [guidechem.com]

- 12. daneshyari.com [daneshyari.com]

- 13. scielo.br [scielo.br]

- 14. repo.ijiert.org [repo.ijiert.org]

- 15. US5856539A - Fatty acid isomerisation - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. US6723862B2 - Fatty acid isomerization with mesoporous zeolites - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. CN101544559B - Method for separating and extracting this compound from monomer acid - Google Patents [patents.google.com]